

# Application Note: Co-Immunoprecipitation of AF10 and DOT1L

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

This application note provides a detailed protocol for the co-immunoprecipitation (Co-IP) of **AF10** and DOT1L, two key proteins involved in the regulation of histone methylation and gene expression. The interaction between **AF10** and DOT1L is crucial for the catalytic activity of DOT1L, the sole H3K79 methyltransferase, and has been implicated in various cellular processes, including development and the pathogenesis of leukemia.[1][2] The **AF10**-DOT1L interaction is essential for the di- and tri-methylation of H3K79 and plays a significant role in regulating the expression of genes such as the HOXA cluster.[3] This protocol is intended for researchers investigating the functional consequences of the **AF10**-DOT1L interaction and for those in drug development targeting this protein complex.

## **Quantitative Data Summary**

The interaction between the coiled-coil domains of DOT1L and the OM-LZ region of **AF10** has been characterized biophysically. Isothermal titration calorimetry (ITC) has been used to determine the binding affinities between different domains of DOT1L and **AF10**.[3]



Interacting Proteins	Binding Affinity (Kd)	Technique
DOT1L (coiled-coil domain 1) - AF10	Submicromolar	Isothermal Titration Calorimetry (ITC)
DOT1L (coiled-coil domain 2) - AF10	Submicromolar	Isothermal Titration Calorimetry (ITC)
DOT1L (coiled-coil domain 3) - AF10	Micromolar	Isothermal Titration Calorimetry (ITC)

## **Signaling Pathway**

The interaction between **AF10** and DOT1L is a critical component of the machinery that regulates histone H3K79 methylation, a mark associated with active transcription. **AF10** acts as a cofactor for DOT1L, enhancing its methyltransferase activity. This complex is recruited to specific genomic loci, where it catalyzes the di- and tri-methylation of H3K79, leading to the transcriptional activation of target genes, such as the HOXA gene cluster. Dysregulation of this pathway is a known driver in MLL-rearranged leukemias.



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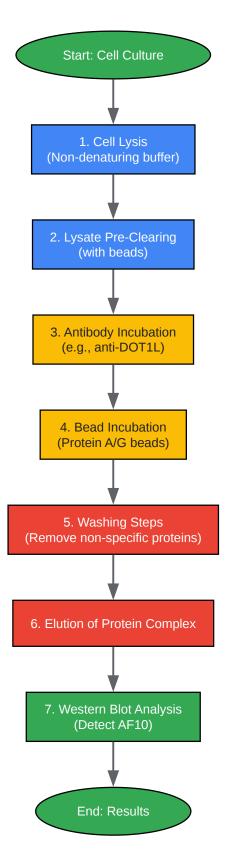
**AF10**-DOT1L signaling pathway in transcriptional regulation.

### **Experimental Workflow**

The co-immunoprecipitation protocol involves a series of steps beginning with cell lysis to release cellular proteins, followed by incubation with an antibody specific to the "bait" protein (e.g., DOT1L). The resulting antibody-protein complexes are then captured on beads, washed



to remove non-specific binders, and finally eluted for analysis by western blotting to detect the "prey" protein (AF10).





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Experimental workflow for **AF10**-DOT1L co-immunoprecipitation.

# Experimental Protocol: Co-Immunoprecipitation of AF10 and DOT1L

This protocol is adapted from standard co-immunoprecipitation procedures and is optimized for the study of the **AF10**-DOT1L interaction.

#### A. Solutions and Reagents

- Cell Lysis Buffer (Non-denaturing):
  - o 50 mM Tris-HCl, pH 7.4
  - 150 mM NaCl
  - 1 mM EDTA
  - 1% NP-40 or Triton X-100
  - Protease Inhibitor Cocktail (add fresh before use)
  - Phosphatase Inhibitor Cocktail (optional, add fresh before use)
- Wash Buffer:
  - Same as Cell Lysis Buffer, but with a lower detergent concentration (e.g., 0.1% NP-40 or Triton X-100)
- · Elution Buffer:
  - 1X SDS-PAGE Sample Buffer (Laemmli buffer)
- · Antibodies:
  - Primary antibody for immunoprecipitation (e.g., anti-DOT1L)



- Primary antibody for western blotting (e.g., anti-AF10)
- Isotype control IgG
- Beads:
  - Protein A/G magnetic beads or agarose beads

#### **B. Preparing Cell Lysates**

- Culture cells to the desired confluency (typically 80-90%).
- Wash cells twice with ice-cold PBS.
- Add ice-cold Cell Lysis Buffer to the cells.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (protein lysate) to a new pre-chilled tube.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

### C. Immunoprecipitation

- Pre-clearing the Lysate:
  - $\circ~$  To a sufficient volume of protein lysate (e.g., 500  $\mu g$  1 mg of total protein), add an appropriate amount of Protein A/G beads.
  - Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
  - Pellet the beads by centrifugation or using a magnetic rack and transfer the pre-cleared supernatant to a new tube.



#### Immunoprecipitation Reaction:

- Add the primary antibody (e.g., anti-DOT1L) or an isotype control IgG to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
- Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Capturing the Immune Complex:
  - Add Protein A/G beads to the lysate-antibody mixture.
  - Incubate for 1-2 hours at 4°C with gentle rotation.
- Washing:
  - Pellet the beads and discard the supernatant.
  - Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads, incubate for 5 minutes, and then pellet.
- Elution:
  - After the final wash, remove all supernatant.
  - $\circ$  Add 20-40  $\mu L$  of 1X SDS-PAGE Sample Buffer to the beads.
  - Boil the sample at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.
  - Pellet the beads and collect the supernatant containing the eluted proteins.

## D. Western Blot Analysis

- Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.



- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody for detection (e.g., anti-**AF10**) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of a band for **AF10** in the anti-DOT1L immunoprecipitated sample (but not in the IgG control) indicates an interaction.

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## References

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